molecular formula C13H15NO2 B15326429 4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid

4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid

Cat. No.: B15326429
M. Wt: 217.26 g/mol
InChI Key: RYCLGSCSGIZUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is an organic compound with the molecular formula C13H15NO2 This compound is characterized by a benzoic acid core substituted with a methyl group and an amino group containing a 2-methylbut-3-yn-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzoic acid and 2-methylbut-3-yn-2-amine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.

    Catalysts: A coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) is employed to facilitate the formation of the amide bond.

    Procedure: The 4-methylbenzoic acid is first activated using the coupling agent, followed by the addition of 2-methylbut-3-yn-2-amine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors are used to handle the starting materials and reagents.

    Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: Lacks the amino group and the 2-methylbut-3-yn-2-yl moiety.

    2-Methylbut-3-yn-2-amine: Lacks the benzoic acid core.

    4-Methyl-2-aminobenzoic acid: Lacks the 2-methylbut-3-yn-2-yl moiety.

Uniqueness

4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is unique due to the presence of both the benzoic acid core and the 2-methylbut-3-yn-2-yl amino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-methyl-2-(2-methylbut-3-yn-2-ylamino)benzoic acid

InChI

InChI=1S/C13H15NO2/c1-5-13(3,4)14-11-8-9(2)6-7-10(11)12(15)16/h1,6-8,14H,2-4H3,(H,15,16)

InChI Key

RYCLGSCSGIZUDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)NC(C)(C)C#C

Origin of Product

United States

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